molecular formula C14H16O B13958484 3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one CAS No. 54889-59-7

3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one

Cat. No.: B13958484
CAS No.: 54889-59-7
M. Wt: 200.28 g/mol
InChI Key: BJVJJVOWNVVMNE-UHFFFAOYSA-N
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Description

3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one is an organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have applications in various fields, including materials science and organic electronics. This compound is characterized by its unique structure, which includes multiple fused rings and specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, solvent, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial production are selected to optimize the reaction rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at specific positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Indacene: The parent compound of the indacene family.

    Tetrahydroindacene: A reduced form of indacene with similar structural features.

    Dimethylindacene: A derivative with methyl groups at specific positions.

Uniqueness

3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

54889-59-7

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4,8-dimethyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one

InChI

InChI=1S/C14H16O/c1-8-10-4-3-5-11(10)9(2)14-12(8)6-7-13(14)15/h3-7H2,1-2H3

InChI Key

BJVJJVOWNVVMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C3=C1CCC3=O)C

Origin of Product

United States

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